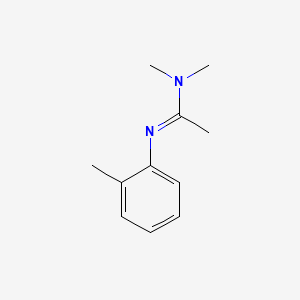

N,N-Dimethyl-N'-(2-methylphenyl)acetamidine

Description

Properties

CAS No. |

93777-87-8 |

|---|---|

Molecular Formula |

C11H16N2 |

Molecular Weight |

176.26 g/mol |

IUPAC Name |

N,N-dimethyl-N'-(2-methylphenyl)ethanimidamide |

InChI |

InChI=1S/C11H16N2/c1-9-7-5-6-8-11(9)12-10(2)13(3)4/h5-8H,1-4H3 |

InChI Key |

UENINLIJIFKGHL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1N=C(C)N(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-N’-(2-methylphenyl)acetamidine typically involves the reaction of N,N-dimethylacetamide with 2-methylphenylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the acetamidine structure. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of N,N-Dimethyl-N’-(2-methylphenyl)acetamidine may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize efficiency and minimize costs. The use of advanced purification techniques, such as distillation or crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Acid-Base Reactions

The dimethylamino group acts as a base, enabling protonation or deprotonation under acidic or basic conditions. This reactivity is critical for salt formation and pH-dependent processes.

Hydrolysis

Under acidic or enzymatic conditions, the amide bond can hydrolyze to form carboxylic acids or amines. For example:

Condensation Reactions

The compound can participate in condensation reactions with carbonyl-containing molecules, forming imine-like structures or heterocycles.

Photoredox-Mediated Reactions

While not directly studied for this compound, related amidyl radicals (e.g., from acetamides) undergo N-arylation or hydroamination–cyclization under visible-light photoredox catalysis . For example:

-

N-Arylation : Amidyl radicals react with electron-rich aromatics to form C–N bonds.

-

Cyclization : Radicals undergo 5-exo-trig cyclization to form heterocycles.

Structural and Spectroscopic Studies

-

Molecular interactions : Hirshfeld surface analysis reveals dominant H- - - H interactions (60.1%), critical for crystal packing and stability .

-

Reactivity sites : Mulliken population and MESP analysis identify nucleophilic (dimethylamino group) and electrophilic (carbonyl carbon) centers .

Biological Relevance

Compounds with similar dimethylamino-acetamide scaffolds exhibit:

-

Antimicrobial and analgesic properties : Linked to interactions with biological targets (e.g., enzymes, receptors).

-

Orexin receptor binding : Molecular docking studies suggest potential applications in neuropharmacology .

Comparison of Reaction Conditions

| Reaction Type | Key Conditions | Yield/Outcome |

|---|---|---|

| Acid-Base Salt Formation | Acidic pH, room temperature | Stable salt formation |

| Hydrolysis | Acidic/Enzymatic conditions | Carboxylic acid product |

| Photoredox N-Arylation | Visible light, EY catalyst | High-yield C–N bonds |

Scientific Research Applications

Organic Synthesis

- Reagent in Organic Chemistry : N,N-Dimethyl-N'-(2-methylphenyl)acetamidine serves as a versatile reagent in organic synthesis. It can act as a building block for more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. These findings suggest its potential as a lead compound in drug discovery for infectious diseases.

- Anticancer Activity : In vitro assays have demonstrated that this compound can induce apoptosis in cancer cell lines, particularly breast cancer cells. This cytotoxic effect may involve the activation of caspases, highlighting its potential role in cancer therapy.

- Neuroprotective Effects : Research has shown that this compound may protect neuronal cells from oxidative stress-induced damage, indicating its potential utility in neurodegenerative disease research.

Antimicrobial Study

A study assessed the effectiveness of this compound against bacterial strains. The results indicated significant inhibition at specific concentrations, suggesting its potential as an antimicrobial agent.

Cytotoxicity Assay

In vitro assays conducted on human cancer cell lines demonstrated that the compound induced apoptosis in a dose-dependent manner. This suggests a mechanism involving the activation of apoptotic pathways, warranting further investigation into its therapeutic applications.

Neuroprotection Research

Research involving neuronal cell cultures exposed to oxidative stress showed that treatment with this compound resulted in reduced cell death compared to untreated controls. This highlights its potential neuroprotective properties.

Mechanism of Action

The mechanism by which N,N-Dimethyl-N’-(2-methylphenyl)acetamidine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Table 1: Key Structural and Property Comparisons

Key Comparative Findings

Steric and Electronic Effects: The 2-methylphenyl group in the target compound introduces ortho-substitution steric hindrance, which may limit rotational freedom compared to para-substituted analogs like N,N-Dimethyl-N'-(4-methylphenyl)acetamidine. This steric effect is critical in coordination chemistry, where ligand geometry influences metal complex stability .

This absence suggests reduced stabilization of rotamers compared to benzamidine derivatives .

Biological Activity: While direct data for the target compound are unavailable, ferrocenyl acetamidines demonstrate enhanced anticarcinogenic activity compared to non-ferrocenyl analogs, highlighting the impact of organometallic substituents on bioactivity . Chlorophenyl-substituted acetamidines are intermediates in cardiovascular drug synthesis, emphasizing the role of halogen substituents in medicinal chemistry .

Biological Activity

N,N-Dimethyl-N'-(2-methylphenyl)acetamidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHN

- Molecular Weight : 252.3541 g/mol

- IUPAC Name : this compound

- InChIKey : MPEXXWGRQYCECW-UHFFFAOYSA-N

This compound exhibits its biological activity primarily through enzyme inhibition and receptor modulation. The compound has been shown to interact with various molecular targets, which may include:

- Enzyme Inhibition : It can inhibit enzymes such as α-chymotrypsin, which plays a crucial role in several biological processes including digestion and blood coagulation. The binding of the compound to the active site of these enzymes prevents substrate access, thereby reducing enzyme activity .

- Receptor Interaction : The compound may also modulate receptor activity, affecting pathways involved in inflammation and pain perception.

Antimicrobial Properties

Recent studies have highlighted the compound's antimicrobial potential:

- Minimum Inhibitory Concentration (MIC) values have been reported for various bacterial strains, demonstrating effective inhibition at low concentrations. For example, derivatives of acetamidine compounds showed MIC values ranging from 50 µg/mL to 200 µg/mL against common pathogens such as Escherichia coli and Staphylococcus aureus .

Anticancer Activity

This compound has also been evaluated for its anticancer properties:

- In vitro studies indicated that the compound exhibits cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). IC values for these cell lines ranged from 10 µM to 20 µM, suggesting moderate potency .

Case Studies

- Study on Antibacterial Activity :

-

Anticancer Evaluation :

- Research conducted on the cytotoxic effects of this compound revealed that it induced apoptosis in MCF-7 cells through ROS (reactive oxygen species) generation and interference with tubulin polymerization. The study concluded that further optimization could enhance its selectivity and potency against cancer cells .

Data Summary Table

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,N-Dimethyl-N'-(2-methylphenyl)acetamidine, and how can purity be ensured?

- Methodology : The compound can be synthesized via hydrolysis of sterically hindered acetamidine precursors followed by protonolysis with metal alkyls (e.g., AlR₃). For example, describes the synthesis of analogous acetamidine ligands using [Li(phbptamd)(THF)] and NH₄Cl/H₂O in diethyl ether. Purification involves recrystallization or column chromatography, with purity verified by ¹H/¹³C NMR and elemental analysis. Ensure inert conditions (argon/glovebox) to prevent hydrolysis of intermediates .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodology :

- NMR : Assign non-equivalent methyl groups (e.g., singlets at δ ~3.23 and 2.71 ppm in D₂O) and confirm tautomeric forms (N–H vs. C–H) .

- X-ray Diffraction : Resolve molecular geometry, bond angles, and coordination modes (e.g., bidentate vs. monodentate binding). highlights X-ray structures of acetamidine-aluminum complexes to confirm ligand coordination .

- ESI-MS : Validate molecular weight and fragmentation patterns .

Q. How does solvent polarity and pH affect the stability of this compound?

- Methodology : Conduct stability studies in solvents of varying polarity (e.g., toluene, DMSO) and pH buffers (2–12). Monitor degradation via HPLC-UV or LC-MS. notes that protonation occurs at the imino nitrogen in acidic conditions, which may alter reactivity .

Advanced Research Questions

Q. What coordination chemistry is observed when this compound binds to transition metals?

- Methodology : React the ligand with metal precursors (e.g., Ru(III), Al(III)) in anhydrous toluene. demonstrates that steric bulk influences binding modes (bidentate vs. monodentate). Use ²⁷Al NMR or XAS to probe coordination geometry. Computational studies (DFT) can predict bond strengths and electronic effects .

Q. Does the compound exhibit intramolecular charge transfer (ICT) states, and how do substituents modulate photophysical properties?

- Methodology : Record UV-vis absorption and fluorescence spectra in solvents of varying polarity (e.g., cyclohexane vs. DMSO). shows ICT behavior in analogous stilbenediamine derivatives via solvent-dependent fluorescence quenching. Time-resolved spectroscopy and TD-DFT calculations can correlate substituent effects (e.g., electron-withdrawing groups) with ICT efficiency .

Q. How can computational modeling predict the reactivity of this acetamidine in catalytic or biological systems?

- Methodology : Perform DFT calculations (e.g., Gaussian 16) to map frontier molecular orbitals (HOMO/LUMO), electrostatic potentials, and transition states. used computational studies to explain tautomerization equilibria in formimidamide-metal complexes. Dock the ligand into enzyme active sites (e.g., cytochrome P450) using AutoDock Vina to predict binding affinities .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

- Methodology : Optimize reaction parameters (temperature, solvent, catalyst loading) via Design of Experiments (DoE). Use in-situ FTIR or Raman spectroscopy to monitor intermediates. notes that steric hindrance in bulky acetamidines necessitates slow addition of reagents to avoid side reactions .

Analytical and Comparative Studies

Q. How does this compound compare to its structural analogs in extraction or catalytic applications?

- Methodology : Compare extraction efficiency for lanthanides (e.g., Nd(III)) in nitrate media using solvent extraction techniques ( ). Assess catalytic performance in ring-opening polymerization (ROP) of cyclic esters, referencing ’s aluminum complexes .

Q. What role does tautomerism play in the compound’s reactivity and spectroscopic signatures?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.